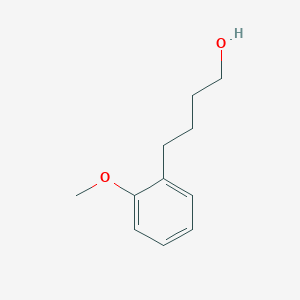

4-(2-Methoxyphenyl)butan-1-OL

Description

4-(2-Methoxyphenyl)butan-1-ol is an organic compound featuring a butanol backbone substituted with a 2-methoxyphenyl group at the fourth carbon.

Properties

CAS No. |

10493-38-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8,12H,4-5,7,9H2,1H3 |

InChI Key |

LICCCCCCEBHYTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylbutanols

4-(4-Methylphenyl)butan-1-ol (CAS: Not specified)

- Structure : A methyl group (-CH₃) replaces the methoxy group at the para position of the phenyl ring.

- Key Differences :

- Polarity : The methyl group is less polar than methoxy, reducing solubility in polar solvents.

- Electronic Effects : Methyl is a weaker electron-donating group compared to methoxy, altering electronic interactions in reactions or biological systems.

- Applications : Used in research for material science and organic synthesis .

4-[(4-Methylphenyl)amino]butan-1-ol (CAS 356086-86-7)

- Structure: An amino group (-NH-(4-methylphenyl)) replaces the methoxyphenyl moiety.

- Key Differences: Basicity: The amino group introduces basicity, enabling pH-dependent solubility and salt formation. Biological Activity: Potential for enhanced receptor binding in drug design due to hydrogen bonding .

Piperazine Derivatives with 2-Methoxyphenyl Groups

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) feature a 2-methoxyphenyl group attached to a piperazine ring.

Pheromone-Related Butanols

4-(n-Heptyloxy)butan-1-ol

- Structure : A linear heptyloxy chain (-O-(CH₂)₆CH₃) replaces the methoxyphenyl group.

- Key Differences: Lipophilicity: The long alkoxy chain increases hydrophobicity, favoring volatility and diffusion in pheromone signaling.

Amino-Substituted Butanols

4-(Propan-2-ylamino)butan-1-ol (CAS 42042-71-7)

- Structure: An isopropylamino group (-NH-CH(CH₃)₂) is attached to the butanol chain.

- Key Differences: Hydrogen Bonding: The amino group enables stronger hydrogen bonding compared to the methoxy group. Versatility: Used in agrochemicals and pharmaceuticals due to its dual functional groups .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity : Piperazine derivatives (e.g., HBK14) demonstrate that adding heterocycles to the 2-methoxyphenyl scaffold can optimize pharmacokinetics .

- Pheromone Specificity: Linear alkoxy chains (e.g., 4-(n-heptyloxy)butan-1-ol) prioritize volatility, whereas aromatic butanols may favor stability in synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.